(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine
Description
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with a fluorine atom and a methoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
NBQUAPHXAMINTL-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(N=CC(=C1)F)OC)N |
Canonical SMILES |
CCC(C1=C(N=CC(=C1)F)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.
Formation of Intermediate: The pyridine ring is functionalized to introduce the propan-1-amine side chain. This can be achieved through various methods, including nucleophilic substitution or reductive amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Neurological Disorders
Research indicates that (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine may have neuroprotective properties. It has been investigated for its potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems could be beneficial in mitigating symptoms associated with these diseases.
Antidepressant Effects
Studies have shown that this compound may exhibit antidepressant-like effects in animal models. Its mechanism appears to involve the modulation of serotonin and norepinephrine levels, which are critical in mood regulation. This suggests a potential application in the development of new antidepressant therapies.
Cancer Research
The compound is being explored for its role in cancer treatment, particularly due to its interaction with specific molecular targets involved in tumor growth and metastasis. Preliminary studies indicate that it may inhibit certain pathways that are crucial for cancer cell survival.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated reduced neuroinflammation in animal models of Alzheimer's disease. |
| Study 2 | Antidepressant Effects | Showed significant improvement in depressive behaviors in rodent models after administration of the compound. |
| Study 3 | Cancer Inhibition | Reported inhibition of tumor growth in xenograft models through modulation of specific oncogenic pathways. |
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Influencing biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methoxy groups on the pyridine ring, which may confer distinct chemical and biological properties.
Biological Activity
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 184.21 g/mol
- CAS Number : 1336616-93-3
The biological activity of this compound has been linked to its interaction with various molecular targets. The presence of the fluorine atom and methoxy group in the pyridine ring enhances its pharmacological profile, potentially affecting neurotransmitter systems and enzyme activities.
Biological Activity Overview
- Antitumor Activity :
- Neuropharmacological Effects :
- Selectivity and Toxicity :
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Target/Cell Line | IC Value |
|---|---|---|---|
| Antitumor | L1210 Mouse Leukemia | L1210 Cells | Nanomolar range |
| Neuropharmacological | Depression Model | Rodent Models | Active at low doses |
| Enzyme Inhibition | Recombinant Enzyme Assay | Various Enzymes | Varies by target |
Case Study: Antitumor Activity
A study focused on the synthesis and biological evaluation of methoxypyridine derivatives highlighted that this compound demonstrated significant growth inhibition in L1210 mouse leukemia cells. The mechanism was suggested to involve intracellular release pathways leading to nucleotide activation, akin to other phosphoramidate prodrugs .
Pharmacokinetics
Pharmacokinetic evaluations indicate that compounds with similar structures may exhibit high clearance rates and variable bioavailability after oral administration. For instance, one study reported a bioavailability estimate of 53.7% for a closely related compound, suggesting the need for optimization in drug formulation to enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
